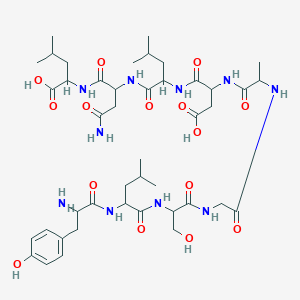
Cancer/testis antigen 1 (96-104)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Cancer Immunotherapy Development
Cancer/testis (CT) antigens, including Cancer/Testis Antigen 1, are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer immunotherapy. The discovery of CT antigens has led to the development of antigen-specific cancer vaccines, and clinical trials with MAGE-A and NY-ESO-1, members of the CT antigen family, are currently in progress (Scanlan et al., 2002).
Biomarkers for Early Cancer Detection
CT antigens have shown potential as biomarkers for the early detection of cancers due to their specific expression in cancer cells. Their presence in certain tumors suggests a promising avenue for early diagnostic methods (Ghafouri-Fard & Modarressi, 2009).
Immunogenicity in Cancer Patients
CT antigens, like the Cancer/Testis Antigen 1, are known to elicit spontaneous humoral and cell-mediated immune responses in cancer patients. This immunogenicity is a crucial aspect for the development of cancer vaccines and immunotherapy (Caballero & Chen, 2009).
Diagnostic and Therapeutic Development in Epithelial Ovarian Cancer
Research has indicated that SPAG9, a novel member of the cancer testis antigen family, is highly expressed in epithelial ovarian cancer (EOC) and is immunogenic in patients. The immune response against SPAG9 in early stages of EOC suggests its significant role in early diagnostics and potential for therapeutic development in EOC (Garg et al., 2007).
Role in Oncogenesis and Potential Therapeutic Targets
CT antigens are also being evaluated for their role in oncogenesis. The recapitulation of portions of the germline gene-expression program by these antigens might contribute characteristic features to the neoplastic phenotype, such as immortality, invasiveness, immune evasion, hypomethylation, and metastatic capacity. This makes them not only targets for therapeutic cancer vaccines but also potential subjects for studying cancer development (Simpson et al., 2005).
Properties
sequence |
FATPMEAEL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (96-104); NY-ESO-1 (94-104) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



